Sodium hydrogen D-glucarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

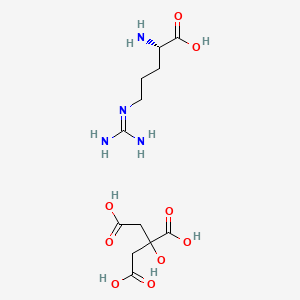

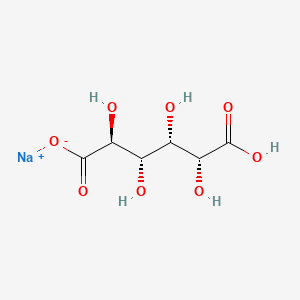

Sodium hydrogen D-glucarate, also known as sodium (2S,3S,4S,5R)-5-carboxy-2,3,4,5-tetrahydroxypentanoate, is a derivative of D-glucaric acid. D-glucaric acid is a naturally occurring compound found in various fruits and vegetables, and it is also produced in small amounts in the human body. This compound has gained attention for its potential health benefits, particularly in detoxification processes and cancer prevention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydrogen D-glucarate can be synthesized through the oxidation of D-glucose. The process involves the use of strong oxidizing agents such as nitric acid or potassium permanganate. The reaction conditions typically include controlled temperatures and pH levels to ensure the complete conversion of D-glucose to D-glucaric acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae are used to convert glucose into D-glucaric acid through metabolic pathways. These microorganisms are optimized to increase yield and efficiency. The resulting D-glucaric acid is then neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate are used to oxidize D-glucose to D-glucaric acid.

Reduction: Sodium borohydride can be used to reduce D-glucaric acid to its corresponding alcohols.

Substitution: this compound can undergo esterification reactions with alcohols in the presence of acid catalysts

Major Products Formed:

Oxidation: D-glucaric acid

Reduction: D-glucaric acid derivatives such as D-glucaric acid lactone

Substitution: Ester derivatives of D-glucaric acid

Scientific Research Applications

Sodium hydrogen D-glucarate has a wide range of applications in scientific research:

Chemistry:

- Used as a precursor for the synthesis of biodegradable polymers and detergents.

- Acts as a chelating agent for metal ions .

Biology:

- Studied for its role in cellular detoxification processes.

- Investigated for its potential to inhibit beta-glucuronidase, an enzyme involved in the reabsorption of toxins .

Medicine:

- Explored for its potential in cancer prevention and treatment.

- Used in studies related to cholesterol reduction and liver detoxification .

Industry:

- Employed in the production of biodegradable plastics and other eco-friendly materials.

- Used as a food additive for its potential health benefits .

Mechanism of Action

Sodium hydrogen D-glucarate exerts its effects through several molecular pathways:

Inhibition of Beta-Glucuronidase: By inhibiting this enzyme, this compound prevents the reabsorption of toxins in the liver, promoting detoxification.

Antioxidant Properties: It reduces oxidative stress by neutralizing reactive oxygen species.

Apoptosis Regulation: It downregulates apoptosis in hepatocytes, protecting liver cells from damage.

Comparison with Similar Compounds

Calcium D-glucarate: Another salt of D-glucaric acid, used similarly for detoxification and cancer prevention.

D-gluconic Acid Lactone: A derivative of D-gluconic acid with antioxidative properties.

Sodium D-gluconate: Used for its chelating properties and in various industrial applications

Uniqueness: Its ability to act as a precursor for biodegradable materials also sets it apart from other similar compounds .

Properties

CAS No. |

4322-63-8 |

|---|---|

Molecular Formula |

C6H9NaO8 |

Molecular Weight |

232.12 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O8.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |

InChI Key |

HEMLSXULQATQSD-SBBOJQDXSA-M |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[Na+] |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)

![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)